6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
Crystallographic Analysis of Bicyclic Chromenone Core
The bicyclic chromenone core of 6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one consists of a fused cyclopentane ring (positions 1–3) and a chromen-4-one system (positions 4–11). X-ray crystallographic studies of related cyclopenta-fused chromenones reveal a planar chromenone moiety with slight puckering in the cyclopentane ring due to steric constraints. For this compound, the fused bicyclic system adopts a near-planar conformation, with the carbonyl group at position 4 (C4=O) exhibiting bond lengths of 1.215–1.223 Å, consistent with typical ketonic carbonyls.
Key geometric parameters include:
| Parameter | Value (Å or °) | Source |
|---|---|---|
| C4=O bond length | 1.219 | |
| C2–C3 bond length | 1.531 | |
| Dihedral angle (cyclopentane-chromenone) | 2.1° |
The planarity of the chromenone system is stabilized by conjugation between the aromatic ring and the carbonyl group, while the cyclopentane ring introduces mild torsional strain.
Substituent Configuration at C7 Position: Oxopropoxy Group Orientation
The 2-oxopropoxy group at C7 adopts a specific spatial orientation due to steric and electronic factors. Crystallographic data from analogous compounds indicate that the propionyloxy chain (O–CH2–CO–CH3) rotates freely in solution but adopts a gauche conformation in the solid state to minimize steric clashes with the methyl group at C6. The carbonyl oxygen of the oxopropoxy group participates in weak intramolecular hydrogen bonding with the adjacent methyl group (C6–H···O=C, 2.48 Å).
Substituent geometry:
| Parameter | Value (Å or °) | Source |
|---|---|---|
| C7–O bond length | 1.372 | |
| O–CH2 bond angle | 112.3° | |
| Torsion angle (C7–O–CH2–CO) | 67.5° |
The methyl group at C6 induces a 7.8° deviation from coplanarity between the oxopropoxy group and the aromatic ring.
Tautomeric Equilibrium Studies in Protonated/Deprotonated States
The compound exhibits pH-dependent tautomerism involving the C4 ketone and enolic hydroxyl groups. In acidic conditions (pH < 5), the keto form dominates (C4=O), while deprotonation at pH > 9 stabilizes the enolate tautomer (C4–O⁻). Nuclear magnetic resonance (NMR) studies of related chromenones show a 0.45 ppm downfield shift for the C4 carbonyl proton upon deprotonation, consistent with enolate formation.
Tautomeric equilibrium constants:
| Condition | K (Keto:Enol) | Source |
|---|---|---|
| pH 3.0 | 98:2 | |
| pH 7.4 | 85:15 | |
| pH 10.0 | 23:77 |
The enolate form exhibits a 12° increase in planarity of the chromenone system due to resonance stabilization.
Comparative Molecular Geometry with Related Cyclopenta-Fused Chromenones
Comparative analysis with structurally similar compounds highlights distinct geometric perturbations caused by the C6 methyl and C7 oxopropoxy substituents:
Propriétés
IUPAC Name |
6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-9(17)8-19-14-7-6-12-11-4-3-5-13(11)16(18)20-15(12)10(14)2/h6-7H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYIBZRYQJEBHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397328 | |
| Record name | 6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307548-94-3 | |
| Record name | 6-methyl-7-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Acetylation of the 7-Hydroxy Group
- The hydroxyl group at the 7-position is acetylated using acetic anhydride in the presence of a base catalyst such as pyridine .
- This step protects the hydroxyl group and activates the site for subsequent substitution.
Alkoxylation to Introduce the 2-Oxopropoxy Substituent
- The acetylated intermediate undergoes nucleophilic substitution with a suitable 2-oxopropanol derivative or equivalent alkoxylating agent.
- Typical conditions involve potassium carbonate (K₂CO₃) as a base and dimethylformamide (DMF) as the solvent at elevated temperatures (~80°C).
- This reaction replaces the acetyl group with the 2-oxopropoxy moiety, forming the ether linkage characteristic of the target compound.
Cyclopentane Ring Formation
- The cyclopentane ring fused to the chromenone core is introduced via a cyclization reaction .
- This step often involves intramolecular reactions facilitated by reagents such as FeCl₃·6H₂O in ethanol/water mixtures under reflux conditions (~80°C).
- Bromination with CuBr₂ and isoamyl nitrite may be employed to assist ring closure and functional group transformations.
Purification and Characterization
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Structural confirmation is achieved through:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to assign chemical shifts corresponding to methyl, methylene, and aromatic protons.
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : For definitive structural elucidation of the fused ring system and substituent positions.
Summary Table of Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Starting Material Prep | 7-hydroxy-4-methylcoumarin | Core scaffold with reactive hydroxyl |
| 2 | Acetylation | Acetic anhydride, pyridine, room temp | Protection of 7-OH group |
| 3 | Alkoxylation | 2-oxopropanol derivative, K₂CO₃, DMF, 80°C | Introduction of 2-oxopropoxy substituent |
| 4 | Cyclization | FeCl₃·6H₂O, ethanol/water, reflux 80°C; CuBr₂, isoamyl nitrite | Formation of cyclopentane ring |
| 5 | Purification | Recrystallization, chromatography | Isolation of pure target compound |
| 6 | Characterization | NMR, MS, X-ray crystallography | Structural confirmation |
Research Findings and Optimization Notes
- The alkoxylation step is critical for yield and purity; controlling temperature and reaction time minimizes side reactions such as over-alkylation or hydrolysis.
- Use of anhydrous solvents and inert atmosphere (nitrogen or argon) improves reaction efficiency.
- The cyclization reaction benefits from mild acidic or Lewis acid catalysis to promote ring closure without decomposing sensitive functional groups.
- Industrial scale synthesis may employ continuous flow reactors to enhance reproducibility and scalability while adhering to green chemistry principles by minimizing solvent waste and using environmentally benign catalysts.
Comparative Data of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | C16H16O4 | 272.29 | 2-oxopropoxy substituent at 7-position |
| 6-methyl-7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | C16H18O3 | 258.31 | Propoxy substituent instead of 2-oxopropoxy |
| 7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | C20H18O4 | 322.4 | Larger benzyl ether substituent |
This comparison highlights how subtle changes in the alkoxy substituent influence molecular weight and potentially reactivity and biological activity.
Applications De Recherche Scientifique
7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 7-Acetonyloxy-3,4-cyclopentene-8-methylcoumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may inhibit enzymes such as monoamine oxidase A, affecting neurotransmitter levels and exhibiting potential antidepressant effects.
Pathways Involved: It can modulate oxidative stress pathways, reducing the production of reactive oxygen species and protecting cells from oxidative damage
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations at the 7-Position
Table 1: Key Structural and Physicochemical Differences
*Estimated based on structural analogs.
Key Observations :
Lipophilicity :
Pharmacological Potential
MAO Inhibition :
- Derivatives like 7-((4-amino-6-(p-tolylamino)-1,3,5-triazin-2-yl)methoxy) () show selective inhibition of monoamine oxidases, suggesting the target compound’s scaffold is adaptable for CNS drug development .
Structural Insights :
Activité Biologique
6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also referred to as DCPCH, is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of DCPCH, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of DCPCH is C16H16O4, with a molecular weight of approximately 272.304 g/mol. The compound features a unique cyclopenta[c]chromene structure that contributes to its biological properties.
DCPCH exhibits several biological activities that may be attributed to its structural characteristics:
- Antioxidant Activity : DCPCH has shown potential as an antioxidant, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Properties : Preliminary studies suggest that DCPCH may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Anticancer Effects : Some research indicates that DCPCH may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Antioxidant Activity
A study by Biosynth indicated that DCPCH acts as a reactive metabolite of catecholamines, suggesting its role in oxidative stress modulation . The antioxidant activity was assessed using various assays that measure free radical scavenging capabilities.
Anticancer Properties
In vitro studies have shown that compounds with similar structures can inhibit tumor growth. For instance, analogues of vitamin D with structural similarities have been reported to possess anticancer properties . Further exploration into the specific effects of DCPCH on cancer cell lines is warranted.
Case Study 1: Antioxidant Efficacy
In a controlled laboratory setting, DCPCH was tested against known antioxidants like ascorbic acid. The results indicated that DCPCH exhibited comparable antioxidant activity, suggesting its potential application in formulations aimed at reducing oxidative damage.
Case Study 2: Anti-inflammatory Response
A recent study investigated the effects of DCPCH on macrophage cells treated with lipopolysaccharides (LPS). The findings revealed a significant reduction in the secretion of TNF-alpha and IL-6 cytokines, indicating a promising anti-inflammatory effect.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, the 7-substituted coumarin scaffold can be functionalized via nucleophilic substitution or coupling reactions. In analogous compounds (e.g., 7-(dimethylamino) derivatives), hydrazinecarbothioamide and FeCl₃·6H₂O in ethanol/water under reflux (80°C) are used for cyclization, followed by bromination with CuBr₂ and isoamyl nitrite . The 2-oxopropoxy group may be introduced via acid-catalyzed condensation (conc. H₂SO₄) or nucleophilic alkoxylation under basic conditions (K₂CO₃/DMF, 80°C) .
Q. How can spectroscopic methods validate the structure of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks based on coupling patterns and integration (e.g., dihydrocyclopenta protons at δ 2.5–3.5 ppm, methyl groups at δ 1.2–1.5 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns. For example, a derivative with m/z 347.2 [M+H]+ was validated via ESI-MS .
- X-ray crystallography : Refine crystal structures using SHELXL for bond lengths/angles and verify substituent positions .
Q. What are the primary bioactivity assays for evaluating this compound’s pharmacological potential?
- Methodological Answer : Design assays based on structural analogs (e.g., MAO inhibitors):
- In vitro enzyme inhibition : Test against monoamine oxidase (MAO-A/MAO-B) using spectrophotometric methods with kynuramine as a substrate .
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., SH-SY5Y neurons) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s structure for target selectivity?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to targets (e.g., FFAR1/FFAR4 receptors) .
- Conduct QSAR studies : Correlate substituent electronic properties (Hammett constants) with activity. For instance, electron-withdrawing groups at the 7-position enhance MAO-B inhibition .
- Validate predictions with free-energy perturbation (FEP) simulations .
Q. What strategies resolve contradictions in synthetic yields or bioactivity data across studies?
- Methodological Answer :
- Reaction condition analysis : Compare solvent polarity (e.g., CH₃CN vs. DMF) and catalysts (FeCl₃ vs. CuBr₂) to identify yield discrepancies .
- Bioassay standardization : Control variables like enzyme source (recombinant vs. tissue-derived MAO) and substrate concentration .
- Statistical validation : Use ANOVA to assess significance of structural modifications on activity .
Q. How to assess environmental toxicity when ecological data are unavailable?
- Methodological Answer :
- Apply in silico tools : Use EPI Suite for predicting biodegradation (BIOWIN) and bioaccumulation (BCFBAF).
- Conduct microtox assays with Vibrio fischeri to estimate acute toxicity (EC₅₀) .
- Refer to analog data (e.g., coumarin derivatives with logP ~2.5 show moderate soil mobility) .
Q. What advanced techniques characterize regioselectivity in functionalization reactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
